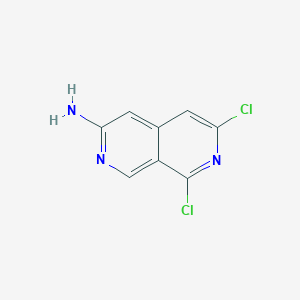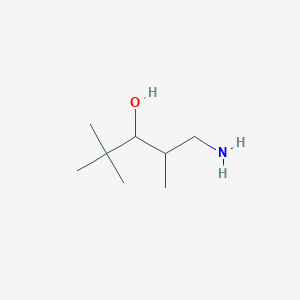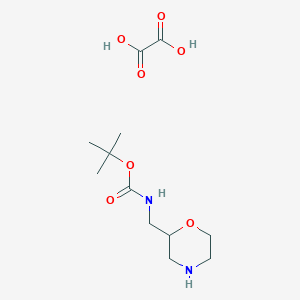![molecular formula C14H14N2O3 B13151633 (4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline CAS No. 874281-96-6](/img/structure/B13151633.png)
(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline is a complex organic compound that features an indole moiety linked to a proline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline typically involves the coupling of an indole derivative with a proline derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is favored for its efficiency in forming amide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxaldehyde derivatives .
Wissenschaftliche Forschungsanwendungen
(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its potential role in biological processes and as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one: This compound also features an indole moiety and has similar biological activities.
N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its inhibitory effects on tubulin polymerization.
Uniqueness
(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
874281-96-6 |
|---|---|
Molekularformel |
C14H14N2O3 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
(2R,4R)-4-(1H-indol-3-ylmethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c17-13-8(6-12(16-13)14(18)19)5-9-7-15-11-4-2-1-3-10(9)11/h1-4,7-8,12,15H,5-6H2,(H,16,17)(H,18,19)/t8-,12-/m1/s1 |
InChI-Schlüssel |
SDILHMXVOWTTCS-PRHODGIISA-N |
Isomerische SMILES |
C1[C@H](C(=O)N[C@H]1C(=O)O)CC2=CNC3=CC=CC=C32 |
Kanonische SMILES |
C1C(C(=O)NC1C(=O)O)CC2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)


![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)




![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)

amine](/img/structure/B13151624.png)

